3-Amino-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one hydrochloride
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Overview
Description
3-Amino-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one hydrochloride is a heterocyclic compound that belongs to the naphthyridine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and methyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one hydrochloride typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-amino-3-methylpyridine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired naphthyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, catalytic processes, and continuous flow chemistry can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
3-Amino-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one hydrochloride has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Amino-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the naphthyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: A parent compound with similar structural features but lacking the amino and methyl groups.
2-Amino-3-methylpyridine: A precursor in the synthesis of the target compound.
Quinoline: Another heterocyclic compound with a similar ring system but different nitrogen atom positions.
Uniqueness
The presence of both amino and methyl groups in 3-Amino-5-methyl-1,2-dihydro-1,6-naphthyridin-2-one hydrochloride imparts unique chemical reactivity and biological activity compared to its analogs. These functional groups enhance its ability to interact with biological targets and participate in diverse chemical reactions .
Properties
Molecular Formula |
C9H10ClN3O |
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Molecular Weight |
211.65 g/mol |
IUPAC Name |
3-amino-5-methyl-1H-1,6-naphthyridin-2-one;hydrochloride |
InChI |
InChI=1S/C9H9N3O.ClH/c1-5-6-4-7(10)9(13)12-8(6)2-3-11-5;/h2-4H,10H2,1H3,(H,12,13);1H |
InChI Key |
XMTKTSPQYTYCES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C=C(C(=O)N2)N.Cl |
Origin of Product |
United States |
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